

5,6,7,8-Tetrahydroquinoline-2-carbonitrile chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5,6,7,8-Tetrahydroquinoline-2-carbonitrile

Cat. No.: B173703

[Get Quote](#)

An In-Depth Technical Guide to the Chemical Properties and Applications of **5,6,7,8-Tetrahydroquinoline-2-carbonitrile**

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

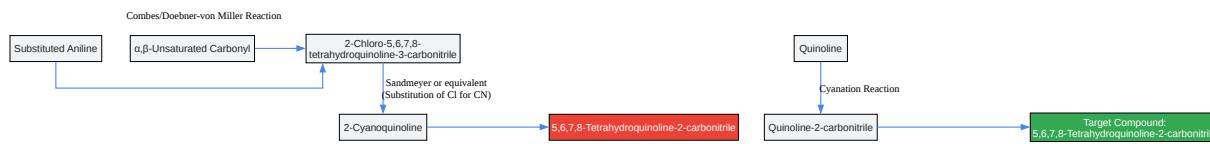
5,6,7,8-Tetrahydroquinoline-2-carbonitrile is a heterocyclic compound featuring a fused aliphatic and aromatic ring system, making it a valuable scaffold in medicinal chemistry and organic synthesis. The tetrahydroquinoline core is recognized as a "privileged structure," frequently appearing in biologically active molecules and approved pharmaceuticals.^[1] This guide provides a comprehensive technical overview of the chemical properties, synthesis, reactivity, and potential applications of the 2-carbonitrile derivative, designed to serve as a foundational resource for its strategic deployment in research and drug development programs. We will explore its physicochemical characteristics, plausible synthetic routes, key chemical transformations, and its potential as a versatile building block for creating diverse chemical libraries.

Core Molecular Profile and Physicochemical Properties

5,6,7,8-Tetrahydroquinoline-2-carbonitrile (CAS: 150459-78-2) belongs to a class of compounds that merge the structural features of quinoline with a partially saturated carbocyclic ring.^[2] This unique architecture imparts a three-dimensional character that is often sought after in modern drug design to improve binding affinity and pharmacokinetic properties. The nitrile functional group at the 2-position serves as a versatile chemical handle for a wide array of synthetic transformations.

Below is a summary of its key physicochemical properties, compiled from available data and estimations based on its structural analogue, 5,6,7,8-tetrahydroquinoline.

Property	Value	Source(s)
IUPAC Name	5,6,7,8-tetrahydroquinoline-2-carbonitrile	N/A
CAS Number	150459-78-2	[2][3]
Molecular Formula	C ₁₀ H ₁₀ N ₂	[2]
Molecular Weight	158.20 g/mol	Calculated
Appearance	Expected to be an off-white to yellow solid	Inferred
Boiling Point	>220 °C (Predicted)	Inferred from[4][5]
Solubility	Soluble in common organic solvents (e.g., DMSO, DCM, Ethyl Acetate)	Inferred
Stability	Stable under standard laboratory conditions; may be light-sensitive	Inferred from[6]


Synthesis and Manufacturing Strategy

The synthesis of functionalized tetrahydroquinolines is a well-established field, often relying on the construction of the heterocyclic core via cyclization reactions. A common and efficient approach to synthesizing the 2-carbonitrile derivative involves a multi-step sequence starting from readily available precursors.

The strategic choice of synthesis often depends on factors like starting material cost, scalability, and the desire to avoid harsh reagents. A plausible and robust pathway involves the construction of a substituted quinoline followed by partial reduction of the carbocyclic ring.

Conceptual Synthetic Workflow

The following diagram illustrates a conceptual pathway for the synthesis of the target compound, emphasizing key transformations.

[Click to download full resolution via product page](#)

Caption: General synthetic strategies for obtaining the target molecule.

Exemplary Laboratory-Scale Synthesis Protocol

This protocol outlines the selective hydrogenation of quinoline-2-carbonitrile. This method is advantageous as it builds upon a commercially available starting material and utilizes a selective reduction that preserves the aromaticity of the pyridine ring.

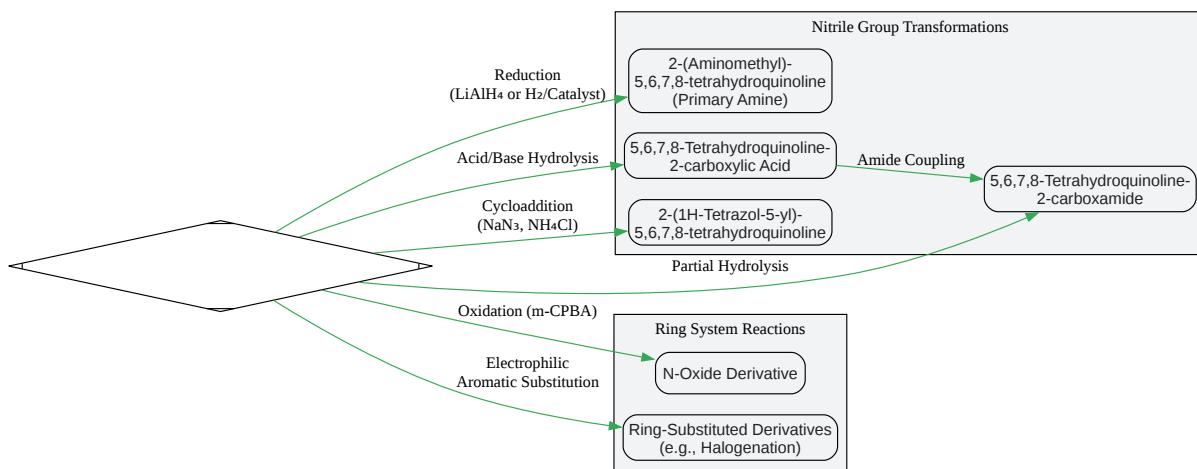
Objective: To synthesize **5,6,7,8-Tetrahydroquinoline-2-carbonitrile** from Quinoline-2-carbonitrile.

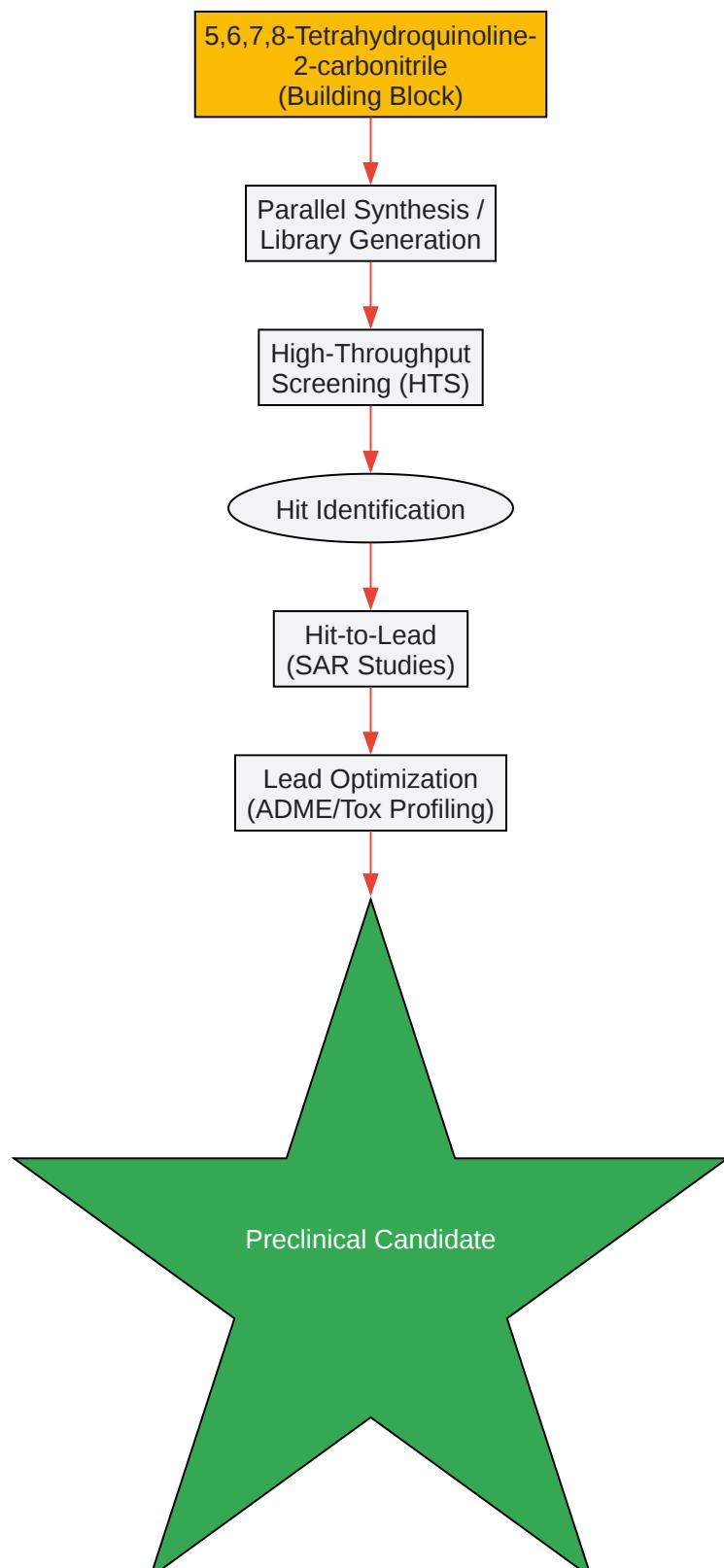
Materials:

- Quinoline-2-carbonitrile (1.0 eq)

- Palladium on Carbon (5 wt. %, 0.05 eq)
- Ethanol (or Acetic Acid as solvent)
- Hydrogen gas (H₂)
- Parr Hydrogenation Apparatus or equivalent
- Celite™
- Rotary Evaporator
- Silica Gel for chromatography

Procedure:


- **Vessel Preparation:** Ensure the Parr hydrogenation vessel is clean and dry. Add a magnetic stir bar.
- **Reagent Charging:** To the vessel, add Quinoline-2-carbonitrile followed by the solvent (Ethanol, ~0.1 M concentration).
- **Catalyst Addition:** Carefully add the 5% Pd/C catalyst under an inert atmosphere (e.g., Argon or Nitrogen) to prevent premature reaction with atmospheric oxygen.
- **Hydrogenation:** Seal the vessel and connect it to the Parr apparatus. Purge the system with hydrogen gas 3-5 times to remove all air.
- **Reaction Execution:** Pressurize the vessel with hydrogen gas (typically 50-100 psi). Begin vigorous stirring and heat to a moderate temperature (e.g., 40-60 °C) if necessary to improve reaction kinetics. Monitor the reaction progress by observing the drop in hydrogen pressure. A Chinese patent suggests that a specially prepared Pd catalyst can facilitate this process at lower temperatures.^[7]
- **Reaction Quench & Work-up:** Once the pressure stabilizes (indicating reaction completion, typically 4-12 hours), cool the vessel to room temperature and carefully vent the excess hydrogen gas. Purge the vessel with an inert gas.


- Catalyst Removal: Filter the reaction mixture through a pad of Celite™ to remove the palladium catalyst. Wash the Celite™ pad with a small amount of the reaction solvent to ensure complete recovery of the product.
- Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure **5,6,7,8-Tetrahydroquinoline-2-carbonitrile**.

Chemical Reactivity and Derivatization

The reactivity of **5,6,7,8-Tetrahydroquinoline-2-carbonitrile** is dominated by the nitrile group and the heteroaromatic ring. This dual reactivity makes it a powerful intermediate for generating a diverse range of downstream compounds.

Key Reaction Pathways

[Click to download full resolution via product page](#)

Caption: Integration of the target molecule into a typical drug discovery pipeline.

Safety, Handling, and Storage

While a specific safety data sheet (SDS) for **5,6,7,8-Tetrahydroquinoline-2-carbonitrile** is not widely available, data from the parent compound and related nitrile-containing aromatic compounds can be used to establish safe handling procedures. It should be handled by technically qualified individuals in a well-ventilated area or chemical fume hood. [8]

Hazard Information	Precautionary Measures
GHS Classification (Predicted)	Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. Harmful if swallowed. [5][8][9]
Signal Word	Warning
Personal Protective Equipment (PPE)	Wear protective gloves, protective clothing, eye protection, and face protection. [6][10]
Handling	Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product. [11]
Storage	Store in a tightly-closed container. Keep in a cool, dry, well-ventilated place away from incompatible substances like strong oxidizing agents. [8][11]

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations. [12]|

References

- AK Scientific, Inc. (n.d.). 5,6,7,8-Tetrahydro-3-quinolinecarbonitrile Safety Data Sheet.
- Thermo Fisher Scientific. (2014). 5,6,7,8-Tetrahydroquinoline Safety Data Sheet.
- TCI America. (2018). 1-Dodecanol Safety Data Sheet [Relevant sections on general handling].
- Thermo Fisher Scientific. (2010). 8-Hydroxyquinoline Safety Data Sheet [Relevant sections on disposal].

- Sigma-Aldrich. (2024). 8-Hydroxyquinoline Safety Data Sheet [Relevant sections on storage and handling].
- ChemicalBook. (n.d.). **5,6,7,8-Tetrahydroquinoline-2-carbonitrile** (150459-78-2).
- PubChem. (n.d.). 5,6,7,8-Tetrahydroquinoline. National Center for Biotechnology Information.
- Elkholy, Y. M., & Morsy, M. A. (2006). Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Derivatives. *Molecules*, 11(11), 890-903.
- Finch, H., et al. (2008). Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. *Bioorganic & Medicinal Chemistry Letters*, 18(8), 2544-2548.
- Godard, A., et al. (1990). 5,6,7,8-Tetrahydroquinolines. Part III. Synthesis of 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides. *Journal of the Chemical Society, Perkin Transactions 1*, 2279-2283.
- Elkholy, Y. M., & Morsy, M. A. (2006). Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Derivatives. ProQuest.
- Godard, A., et al. (1989). 5,6,7,8-Tetrahydroquinolines. Part II. Preparation and reactions of substituted 5,6,7,8-tetrahydroquinoline-8-carboxylic esters. *Journal of the Chemical Society, Perkin Transactions 1*, 203-208.
- Ragaini, F., et al. (2021). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. *Molecules*, 26(15), 4479.
- NIST. (n.d.). Quinoline, 5,6,7,8-tetrahydro-. NIST Chemistry WebBook.
- BOC Sciences. (n.d.). The Role of 5,6,7,8-Tetrahydroquinoline in Pharmaceutical Manufacturing.
- Goli, N., et al. (2017). Expanding the tetrahydroquinoline pharmacophore. *Bioorganic & Medicinal Chemistry Letters*, 27(8), 1714-1720.
- NIST. (n.d.). Quinoline, 5,6,7,8-tetrahydro-. NIST Chemistry WebBook.
- Google Patents. (n.d.). CN101544601B - Method for synthesizing 5,6,7,8-tetrahydroquinoline.
- Dahlin, J. L., et al. (2023). Fused Tetrahydroquinolines Are Interfering with Your Assay. *Journal of Medicinal Chemistry*.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Expanding the tetrahydroquinoline pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5,6,7,8-Tetrahydroquinoline-2-carbonitrile | 150459-78-2 [sigmaaldrich.com]
- 3. 5,6,7,8-Tetrahydroquinoline-2-carbonitrile | 150459-78-2 [amp.chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 5,6,7,8-Tetrahydroquinoline, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. CN101544601B - Method for synthesizing 5,6,7,8-tetrahydroquinoline - Google Patents [patents.google.com]
- 8. aksci.com [aksci.com]
- 9. 5,6,7,8-Tetrahydroquinoline | C9H11N | CID 66335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. mmbio.byu.edu [mmbio.byu.edu]
- To cite this document: BenchChem. [5,6,7,8-Tetrahydroquinoline-2-carbonitrile chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b173703#5-6-7-8-tetrahydroquinoline-2-carbonitrile-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com